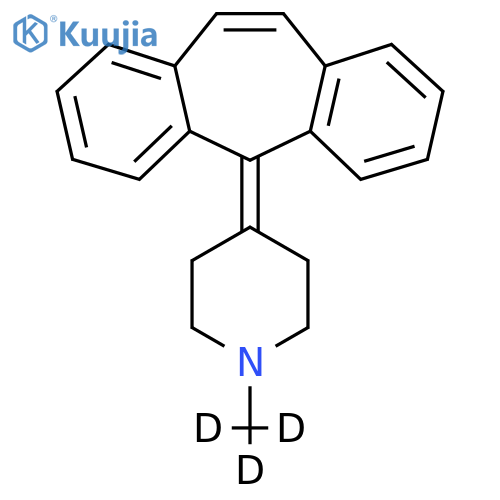Cas no 2712455-05-3 (Cyproheptadine-d3)

Cyproheptadine-d3 structure
商品名:Cyproheptadine-d3
Cyproheptadine-d3 化学的及び物理的性質
名前と識別子
-
- CS-0377062
- 2712455-05-3
- Cyproheptadine-d3
- HY-B1622S
-
- インチ: 1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3/i1D3
- InChIKey: JJCFRYNCJDLXIK-FIBGUPNXSA-N
- ほほえんだ: N1(C([2H])([2H])[2H])CC/C(=C2\C3C=CC=CC=3C=CC3=CC=CC=C\23)/CC1
計算された属性
- せいみつぶんしりょう: 290.186229912g/mol
- どういたいしつりょう: 290.186229912g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
Cyproheptadine-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01XI48-1mg |
Cyproheptadine-d3 |
2712455-05-3 | ≥99% deuterated forms (d1-d3) | 1mg |
$448.00 | 2024-05-08 | |
| MedChemExpress | HY-B1622S-1mg |
Cyproheptadine-d |
2712455-05-3 | 1mg |
¥7582 | 2024-04-18 |
Cyproheptadine-d3 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
2712455-05-3 (Cyproheptadine-d3) 関連製品
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
